Myristoleyl Carnitine-d3: A Technical Guide for Researchers
Myristoleyl Carnitine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristoleyl carnitine-d3 (B15074615) is a deuterated form of myristoleyl carnitine, a long-chain acylcarnitine. This stable isotope-labeled compound serves as an indispensable tool in biomedical research, particularly in the field of metabolomics and drug development. Its primary application is as an internal standard for the precise quantification of its endogenous, unlabeled counterpart, myristoyl-L-carnitine, using mass spectrometry-based techniques.[1][2] This guide provides a comprehensive overview of the technical aspects of Myristoleyl carnitine-d3, including its chemical properties, biological significance, and detailed experimental methodologies.
Core Chemical and Physical Properties
Myristoleyl carnitine-d3 is characterized by the incorporation of three deuterium (B1214612) atoms, which results in a predictable mass shift without significantly altering its chemical behavior. This property is fundamental to its use as an internal standard in mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium, monochloride | [3] |
| Synonyms | CAR 14:0-d3, C14:0 Carnitine-d3, L-Myristoylcarnitine-d3 | [3] |
| CAS Number | 1334532-25-0 | [3][4] |
| Molecular Formula | C21H39D3NO4 • Cl | [3] |
| Formula Weight | 411.0 g/mol | [3] |
| Purity | ≥99% deuterated forms (d1-d3) | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C | [3] |
| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml | [3] |
Biological Significance and Applications
Myristoyl-L-carnitine, the non-deuterated analogue, is a naturally occurring long-chain acylcarnitine.[1] Acylcarnitines are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[5][6][7] The carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I (CPT I) and II (CPT II), and the translocase CACT, facilitates this process.[8]
Alterations in the plasma levels of myristoyl-L-carnitine have been associated with various pathological conditions. For instance, decreased levels have been observed in patients with chronic fatigue syndrome, while increased levels are found in individuals with end-stage renal disease.[3] Consequently, the accurate quantification of myristoyl-L-carnitine is of significant diagnostic and research interest. Myristoleyl carnitine-d3, by serving as an internal standard, enables the precise and accurate measurement of endogenous myristoyl-L-carnitine levels in biological matrices such as plasma and blood spots.[3][9]
Experimental Protocols
The primary application of Myristoleyl carnitine-d3 is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental protocols for the analysis of acylcarnitines.
Sample Preparation (from Plasma)
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Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma in a microcentrifuge tube, add a precise amount of the internal standard working solution (containing Myristoleyl carnitine-d3).[10]
-
Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes.[10]
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) to each sample to precipitate proteins. Vortex again for 10 seconds.[10]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable liquid chromatography column for the separation of acylcarnitines. A C18 reversed-phase column is commonly used.[10][11]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the acylcarnitines.
-
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte (myristoyl-L-carnitine) and the internal standard (Myristoleyl carnitine-d3). The fragmentation of acylcarnitines typically involves the neutral loss of trimethylamine (B31210) (59 Da) or a characteristic product ion at m/z 85.[9][11]
-
General Synthesis of Acylcarnitines
-
Activation of Myristic Acid: Myristic acid is first converted to a more reactive species, such as an acyl chloride or an N-acyl imidazole.[11][12]
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Esterification: The activated myristic acid is then reacted with L-carnitine (or a deuterated precursor for the synthesis of the labeled compound) in an appropriate solvent to form the myristoyl-L-carnitine ester.
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Purification: The resulting acylcarnitine is purified using techniques such as precipitation and column chromatography to remove unreacted starting materials and byproducts.[12]
Visualizations
Metabolic Pathway of Fatty Acid Beta-Oxidation
Caption: Role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria.
Experimental Workflow for Acylcarnitine Analysis
Caption: A typical workflow for the analysis of acylcarnitines using an internal standard.
General Synthesis Pathway for Acylcarnitines
Caption: A generalized chemical pathway for the synthesis of acylcarnitines.
References
- 1. Myristoyl-L-carnitine-d3 (chloride)|Cas# 1334532-25-0 [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
